molecular formula C12H15N3O4 B1680228 NSC59984

NSC59984

Cat. No.: B1680228
M. Wt: 265.26 g/mol
InChI Key: QKTRIGNWBRHBFV-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of NSC59984 involves a series of chemical reactions, starting with the preparation of the nitrofuran moiety. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.

Chemical Reactions Analysis

Chemical Reactions of NSC59984

  • Oxidation: The nitrofuran moiety of this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS). High cellular ROS increases the efficacy of this compound in targeting mutant p53 degradation and antitumor effects.

  • Reduction: The nitro group in the nitrofuran ring can be reduced under specific conditions.

  • Michael Addition: this compound reacts with thiols via a Michael addition at the α-carbon. Covalent modification of p53 Cys124 and Cys229 has been observed following in vitro reaction and upon treatment of cells .

  • Substitution: this compound can participate in substitution reactions, particularly involving the piperazine ring.

Reagents and Conditions

Common reagents and conditions used in the chemical reactions of this compound include:

  • Oxidizing agents like hydrogen peroxide for oxidation.

  • Reducing agents like sodium borohydride for reduction.

  • L-buthionine sulphoximine (BSO), enhances ROS production in this compound-treated cells .

  • N-acetyl cysteine (NAC), inhibits the activity of this compound .

Products

The major products formed from the chemical reactions of this compound depend on the specific conditions and reagents used. These can include:

  • Reactive oxygen species (ROS) from oxidation reactions .

  • Modified p53, resulting from Michael addition .

Impact on Cellular Metabolism

This compound has demonstrated p53-dependent effects on cellular metabolism . Treatment with this compound has been shown to:

  • Increase utilization of the pentose phosphate pathway .

  • Inhibit glycolysis at the fructose-1,6-bisphosphate to fructose 6-phosphate junction .

  • Reduce ATP production .

  • Reduce mitochondrial membrane potential .

  • Reduce lactate fermentation .

  • Increase reactive oxygen species (ROS) production .

  • Decrease glutathione levels .

Scientific Research Applications

Research indicates that NSC59984 exhibits significant biological activity against various cancer cell lines, particularly those harboring mutant p53. Key findings include:

  • Induction of Apoptosis : this compound has been shown to increase mRNA levels of pro-apoptotic factors such as p21, Noxa, and Puma in cancer cells .
  • Cell Proliferation Inhibition : In vitro studies demonstrated dose-dependent inhibition of cell proliferation in human colorectal cancer cell lines (SW480 and DLD-1) with EC50 values ranging from 8.38 to 110.49 µM .
  • Tumor Growth Suppression : In vivo studies using nude mice bearing DLD-1 xenografts revealed a significant reduction in tumor weight (34% decrease) following treatment with this compound at a dose of 45 mg/kg .

Research Applications

This compound has diverse applications across various fields of scientific research:

Cancer Research

  • Targeting Mutant p53 : The compound is being investigated as a therapeutic agent for cancers characterized by mutant p53, such as colorectal and pancreatic cancers. Its ability to restore wild-type p53 function offers a novel approach to overcoming therapeutic resistance .
  • Mechanistic Studies : Researchers utilize this compound to explore the underlying mechanisms of p53 signaling pathways and protein degradation processes, contributing to the understanding of tumor biology.

Cell Biology

  • Signal Transduction Studies : this compound serves as a valuable tool for studying the roles of ROS and ERK signaling in cancer cell survival and death .

Drug Discovery

  • Lead Compound Development : The compound is being explored as a lead candidate for developing new anticancer therapies aimed at restoring p53 function in tumors .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study Objective Results
Cancer TreatmentEvaluate anticancer effects in breast cancer modelsSignificant apoptosis induction in cancer cells with minimal effects on normal cells .
Tumor Growth InhibitionAssess efficacy in xenograft modelsTumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.
Mechanism ElucidationInvestigate ROS-ERK2-MDM2 axis involvementConfirmed that ROS levels enhance this compound efficacy against mutant p53 degradation .

Biological Activity

NSC59984 is a small molecule that has garnered significant attention due to its potential as an anti-cancer therapeutic agent, specifically targeting mutant p53 proteins, which are prevalent in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and relevant research findings.

This compound primarily functions by restoring wild-type p53 signaling pathways and inducing degradation of mutant p53 proteins. The compound has been shown to activate p73, a transcription factor that can initiate apoptosis in cells expressing mutant p53. This dual action makes this compound a promising candidate for cancer therapy.

  • Restoration of p53 Signaling : this compound restores the function of wild-type p53 by activating p73, which leads to the transcription of pro-apoptotic genes such as p21, Puma, and Noxa .
  • Degradation of Mutant p53 : The compound promotes the degradation of mutant p53 through the MDM2-mediated ubiquitin-proteasome pathway. This process is crucial as mutant p53 often acts as a proto-oncogene, contributing to tumorigenesis and resistance to therapies .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in various cancer cell lines:

  • Colorectal Cancer : In colorectal cancer cells (e.g., SW480 and DLD-1), treatment with this compound resulted in significant upregulation of wild-type p53 levels and downregulation of mutant p53. The compound induced cell death in these cancer cells with minimal effects on normal cells .
  • Esophageal Adenocarcinoma : Research indicated that this compound had enhanced effects on cell lines harboring specific mutations like R248W in TP53. The treatment led to increased reactive oxygen species (ROS) production and altered metabolic pathways, favoring apoptosis over survival .

In Vivo Studies

In animal models, this compound demonstrated a notable ability to inhibit tumor growth associated with mutant p53:

  • Xenograft Models : this compound significantly inhibited the growth of colon tumor xenografts in mice, showcasing its potential for clinical application in treating cancers with mutant p53 .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceCancer TypeKey Findings
Colorectal CancerRestores wild-type p53 signaling; induces apoptosis via p73 activation.
Esophageal AdenocarcinomaGreater efficacy on R248W TP53 mutation; alters metabolism and increases ROS.
Various Cancer CellsInduces degradation of mutant p53 via ROS-ERK2-MDM2 axis; enhances therapeutic efficacy.

Case Study 1: Colorectal Cancer Patient-Derived Cells

In a study involving patient-derived colorectal cancer cells with mutant TP53, treatment with this compound led to a marked increase in apoptosis markers and decreased cell viability. This suggests that this compound could be effective in personalized medicine approaches for patients with specific TP53 mutations.

Case Study 2: Combination Therapy

This compound was evaluated in combination with other chemotherapeutic agents such as CPT11 (Irinotecan). The combination therapy showed synergistic effects, enhancing cell death rates compared to monotherapy, indicating a potential strategy for overcoming resistance in mutant p53-expressing tumors .

Q & A

Q. What molecular mechanisms underlie NSC59984's selective degradation of mutant p53 in cancer cells?

This compound induces mutant p53 (mutp53) degradation via the ROS-ERK2-MDM2 axis. It promotes ROS accumulation, leading to ERK2 phosphorylation, which enhances MDM2-mediated ubiquitination of mutp53 and subsequent proteasomal degradation . This mechanism is selective for cancer cells due to higher basal ROS levels in tumors compared to normal cells, explaining the lower EC50 (e.g., 8.38 µM in p53-null HCT116 cells) observed in cancer models .

Methodological Insight : Validate this pathway using ROS scavengers (e.g., NAC) to reverse this compound effects, coupled with Western blotting for phosphorylated ERK2 and MDM2-mutp53 binding assays .

Q. Which experimental models are optimal for evaluating this compound's antitumor activity?

  • In vitro : Colorectal cancer cell lines (SW480, DLD-1, HCT116) with mutp53 are standard for assessing growth inhibition (via clonogenic assays) and apoptosis (via Annexin V/PI staining) .
  • In vivo : Mouse xenograft models (e.g., HCT116-derived tumors) are used to validate tumor regression and mutp53 degradation in vivo .
    Advanced Consideration : Use CRISPR/Cas9-engineered p53-null or p73-knockout cells to confirm dependency on p73 for this compound activity .

Q. How does this compound induce apoptosis, and what assays distinguish this from other cell death mechanisms?

This compound triggers apoptosis via caspase-3/7 activation and PARP cleavage, validated by Western blotting . To differentiate from ferroptosis (observed in combination therapies), measure lipid peroxidation (e.g., MDA assay) and use ferroptosis inhibitors (e.g., ferrostatin-1) . Flow cytometry with Annexin V/PI staining can quantify apoptotic vs. necrotic populations .

Q. What experimental design principles apply to studying this compound's synergy with PARP inhibitors?

In BRCA1 wild-type ovarian cancer, this compound synergizes with PARP inhibitors (e.g., olaparib) by impairing homologous recombination (HR) via BRCA1 downregulation. Use Chou-Talalay combination index (CI) analysis to quantify synergy, and validate HR deficiency via γ-H2AX foci formation and RAD51 foci reduction . Include cell cycle profiling (G2/M arrest) and senolytic agents (e.g., ABT263) to address therapy-induced senescence .

Q. How does this compound modulate cellular metabolism in cancer cells?

This compound upregulates TIGAR (TP53-induced glycolysis and apoptosis regulator), reducing PFK1 activity and shifting glycolysis toward the pentose phosphate pathway. This is confirmed via PFK1 activity assays and G6PD Western blotting . Metabolic profiling (e.g., Seahorse analysis) can further elucidate impacts on oxidative phosphorylation and ROS production .

Q. What methodologies confirm this compound's role in ferroptosis induction?

This compound induces ferroptosis in pancreatic/colorectal cancers by stimulating mitochondrial ROS and lipid peroxidation. Key assays include:

  • Lipid peroxidation : C11-BODIPY staining.
  • Iron dependency : Iron chelators (e.g., deferoxamine) to reverse cell death.
  • CRISPR validation : Knockout of mitochondrial complex III (e.g., UQCRC1) abolishes ferroptosis .

Q. How can researchers design experiments to test this compound's efficacy in overcoming drug resistance?

  • Resistance models : Generate this compound-resistant cell lines via chronic exposure and perform RNA-seq to identify upregulated survival pathways (e.g., integrated stress response [ISR]).
  • Combination strategies : Test this compound with ISR inhibitors (e.g., ISRIB) or ferroptosis inducers (e.g., erastin) to bypass resistance .
  • In vivo validation : Use patient-derived xenografts (PDXs) with intrinsic resistance to standard therapies .

Q. What controls are critical when analyzing this compound's effects on cell migration?

  • Baseline controls : Compare migration in mutp53 vs. wild-type p53 cells (e.g., HCT116 p53+/+ vs. p53−/−) using Transwell assays .
  • Pharmacological controls : Co-treatment with ERK inhibitors (e.g., SCH772984) to confirm ERK2's role in migration suppression .

Q. How does this compound affect non-cancerous endothelial cells (ECs)?

In CCM3−/− ECs, this compound inhibits hyperproliferation via p73 activation without toxicity in wild-type ECs. Use co-culture models of mutant and normal ECs, and quantify proliferation via mEGFP fluorescence intensity in vascular organoids .

Q. What statistical approaches are recommended for this compound study data?

  • Synergy analysis : Chou-Talalay method for combination index .
  • Cell cycle/apoptosis : Two-way ANOVA with Dunnett’s test for multiple comparisons .
  • In vivo studies : Kaplan-Meier survival analysis with log-rank test for tumor regression .

Properties

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTRIGNWBRHBFV-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
NSC59984
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
NSC59984
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
NSC59984
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
NSC59984
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
NSC59984
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
NSC59984

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.